Cyclohexanamine hemicarbonate

Übersicht

Beschreibung

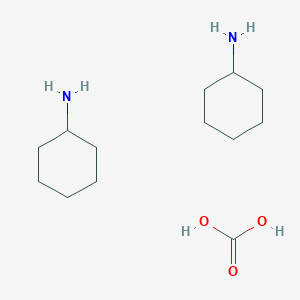

Carbonic acid, compd. with cyclohexanamine (1:2) is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is also known by its CAS number 34066-58-5 . The compound consists of carbonic acid and cyclohexanamine in a 1:2 ratio, forming a stable complex.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, compd. with cyclohexanamine (1:2) typically involves the reaction of cyclohexanamine with carbon dioxide under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reactants and stringent quality control measures. The process is designed to be scalable, allowing for the production of kilogram to metric ton quantities. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine hemicarbonate undergoes various chemical reactions, including:

Amidation: Reacts with carboxylic acids to form amides.

Hydrolysis: Breaks down into carbonic acid and cyclohexanamine in the presence of water.

Substitution: Can participate in nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Amidation: Typically uses carboxylic acids and a catalyst such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Hydrolysis: Requires water and can be accelerated by acids or bases.

Substitution: Involves halides and a base such as sodium hydroxide.

Major Products Formed

Amides: Formed from amidation reactions.

Cyclohexanamine and Carbonic Acid: Products of hydrolysis.

Substituted Cyclohexanamine Derivatives: Result from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Stability in Cementitious Materials

Cyclohexanamine hemicarbonate has been studied for its stability and interactions within cement paste-like conditions. Research indicates that hemicarbonate can form solid solutions with other anions present in cement, such as carbonate and chloride. This property is crucial for enhancing the durability and performance of cement-based materials. The study demonstrated that hemicarbonate remains stable under various conditions, contributing to the understanding of its role in cement chemistry and potentially improving the mechanical properties of concrete .

| Property | Observation |

|---|---|

| Stability | Remains stable in cement-like conditions |

| Interaction with Anions | Forms solid solutions with carbonate and chloride |

| Impact on Cement Properties | Enhances durability and performance |

Catalytic Applications

Carbon Dioxide Conversion

this compound plays a role in the conversion of carbon dioxide into useful products such as urethanes. This process involves its reaction with amines and alcohols, facilitated by catalytic systems. The ability to convert CO2 into valuable chemicals is vital for addressing environmental challenges related to greenhouse gas emissions. Studies have shown that this compound can be effectively utilized in these catalytic processes, highlighting its potential in sustainable chemistry .

Environmental Chemistry

Waste Minimization

In the context of environmental chemistry, this compound has been investigated for its applications in waste minimization strategies. Its properties allow it to be used as a reagent that can facilitate the breakdown of pollutants or contribute to greener synthesis routes in chemical manufacturing. The compound's ability to participate in eco-friendly reactions aligns with contemporary efforts to develop sustainable practices in chemical industries .

Case Studies

Case Study 1: Hemicarbonate in Cement Chemistry

A detailed investigation was conducted on the stability of hemicarbonate under various conditions simulating those found in cement paste. The study revealed that hemicarbonate could influence the formation of AFm phases (Alumino-Ferritic phases) within cement matrices, which are crucial for the long-term performance of concrete structures. The findings suggest that incorporating this compound could lead to improved mechanical properties and resistance to environmental degradation .

Case Study 2: Catalytic Processes for CO2 Utilization

Research focused on utilizing this compound as a catalyst for converting CO2 into urethanes demonstrated promising results. The process showed high efficiency and selectivity, indicating that this compound could play a significant role in developing sustainable methods for carbon capture and utilization, thereby contributing to climate change mitigation efforts .

Wirkmechanismus

The mechanism of action of carbonic acid, compd. with cyclohexanamine (1:2) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanamine hemicarbonate is unique due to its specific ratio of components, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a variety of applications, distinguishing it from other similar compounds.

Biologische Aktivität

Cyclohexanamine hemicarbonate is a compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article delves into its biological activity, stability, and potential applications based on diverse research findings.

This compound, represented by the formula , exhibits unique properties that influence its biological activity. Studies have shown that hemicarbonates can stabilize in cement-like conditions, which is crucial for understanding their behavior in biological environments. For instance, hemicarbonate is observed to persist in hydrated cement paste even after extended hydration periods when calcium carbonate is present .

| Property | Value |

|---|---|

| Molecular Weight | 115.18 g/mol |

| Solubility | Soluble in water |

| pH Range | 9 - 12 |

| Density | 1.04 g/cm³ |

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies. Its effects on human cells, particularly in dental applications, have been of significant interest.

Case Study: Biocompatibility in Dental Applications

A recent study evaluated the biological properties of a bioceramic cement derived from cockle shells, which included this compound as a component. The study assessed cell viability using the MTT assay and found that both BioCement (derived from cockle shells) and Biodentine (a commercial product) exhibited over 90% cell viability with significant cell proliferation .

- Cell Migration : The wound healing assay indicated enhanced migration of human dental pulp cells (hDPCs) in the presence of this compound.

- Osteogenic Differentiation : Alizarin red staining demonstrated increased mineralization at day 7 for BioCement compared to Biodentine, suggesting that this compound promotes osteogenic differentiation.

The mechanism by which this compound exerts its biological effects involves interactions at the cellular level. The compound's alkalinity (pH range of 9 to 12) influences cellular environments, promoting favorable conditions for cell growth and differentiation. Additionally, it may facilitate the formation of calcium silicate hydrates (C-S-H), which are known to enhance the mechanical properties of cement-based materials used in biomedicine .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect |

|---|---|

| Cell Viability | >90% |

| Cell Migration | Enhanced |

| Osteogenic Differentiation | Significant |

Research Findings and Future Directions

Research continues to explore the full potential of this compound in various applications. Its stability under different conditions makes it a candidate for further studies in drug delivery systems and regenerative medicine. Future investigations should focus on:

- Long-term biocompatibility assessments.

- Mechanistic studies to elucidate its role in cellular signaling pathways.

- Development of composite materials incorporating this compound for enhanced mechanical performance.

Eigenschaften

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDIEYHHUXTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955622 | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34066-58-5 | |

| Record name | Carbonic acid, compd. with cyclohexylamine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.